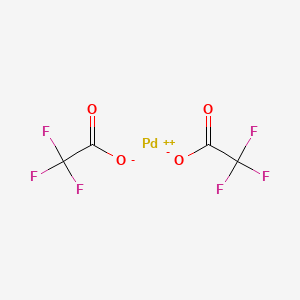
Palladium(II) trifluoroacetate
Cat. No. B1301909
Key on ui cas rn:
42196-31-6
M. Wt: 332.5 g/mol
InChI Key: PBDBXAQKXCXZCJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04598160
Procedure details


Into 40 ml of distilled trifluoroacetic acid was dissolved 1.0 g of palladium acetate. The solvent was distilled off and an additional 20 ml of trifluoroacetic acid was added and distilled off. The residual solid was dried in facuo at 40° C. to afford 1.3 g of brown product, i.e. palladium (II) trifluoroacetate, mp 210° C. (dec).


Name
Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C.[Pd+2:5].C([O-])(=O)C.[F:10][C:11]([F:16])([F:15])[C:12]([OH:14])=[O:13]>>[F:10][C:11]([F:16])([F:15])[C:12]([O-:14])=[O:13].[Pd+2:5].[F:10][C:11]([F:16])([F:15])[C:12]([O-:14])=[O:13] |f:0.1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an additional 20 ml of trifluoroacetic acid was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual solid was dried in facuo at 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
